1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine
Description
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group at the 2-position and a 2-(2H-1,2,3-triazol-2-yl)ethyl moiety attached to the nitrogen atom. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
Properties
IUPAC Name |
2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXUCCKKDFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine typically involves the cycloaddition reaction known as “click chemistry.” This method is favored for its high yield and selectivity. The process generally starts with the preparation of an azide and an alkyne, which then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The piperidine ring is introduced through subsequent reactions, often involving reductive amination or other nucleophilic substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more reactive intermediates.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: Both the triazole and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazolones, while reduction of the piperidine ring can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry
The triazole moiety in 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine contributes to its biological activity. Triazoles are known for their role in the synthesis of various pharmaceuticals, particularly antifungal agents and inhibitors of certain enzymes. The compound has been synthesized and evaluated for its potential as a therapeutic agent.
Synthesis and Characterization
The synthesis typically involves the reaction of piperidine derivatives with triazole precursors under specific conditions. For instance, one method involves using condensation agents such as 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride in the presence of solvents like N,N-dimethylformamide . Characterization methods include IR spectroscopy, NMR (both and ), and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole-containing compounds. The synthesized derivatives of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine have shown promising activity against various bacterial strains.
Case Studies
- Antibacterial Screening : Compounds derived from triazole-piperidine frameworks have been tested against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
- Mechanism of Action : The mechanism underlying the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes . Molecular docking studies have provided insights into how these compounds interact at the molecular level with bacterial targets.
Molecular Docking Studies
Molecular docking has become a crucial tool in drug design, allowing researchers to predict how small molecules like 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine bind to their biological targets.
Insights from Docking Studies
- Binding Affinity : Docking simulations have indicated that the compound binds effectively to certain protein targets involved in disease pathways, suggesting its potential as a lead compound in drug development .
- Structure-Activity Relationship : The data obtained from these studies help elucidate the structure-activity relationship (SAR) of triazole derivatives, guiding further modifications to enhance efficacy and selectivity against specific pathogens or enzymes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related piperidine-triazole derivatives are summarized below:
Table 1: Comparative Analysis of Piperidine-Triazole/Tetrazole Derivatives
Key Observations
Structural Variations :
- Triazole vs. Tetrazole : The target compound’s triazole ring offers stronger aromaticity and metabolic stability compared to tetrazole derivatives (e.g., ), which may exhibit enhanced hydrogen-bonding capacity but lower lipophilicity .
- Substituent Diversity : BK79349 () incorporates a trifluoromethylpyridine group, enhancing its binding affinity to hydrophobic enzyme pockets, whereas the target compound’s 2-methylpiperidine likely improves CNS penetration due to reduced polarity .
Synthetic Routes: The target compound and BK79349 likely employ CuAAC for triazole formation, while tetrazole derivatives () may require azide-nitrile cyclization or Mitsunobu reactions .
In contrast, BK79349’s trifluoromethylpyridine moiety aligns with kinase inhibitor or PET tracer applications .
Physicochemical Properties :
- The target compound’s lower molecular weight (192.26 vs. 355.36 for BK79349) implies superior bioavailability, while the tetrazole derivative’s phosphate salt () enhances aqueous solubility for parenteral formulations .
Biological Activity
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antifungal, anticancer, and immunomodulatory properties.
Chemical Structure
The compound can be represented as follows:
This structure features a piperidine ring substituted with a triazole moiety, which is known for imparting various pharmacological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of piperidine derivatives containing triazole groups. For instance, a study synthesized several piperidine-based 1,2,3-triazolylacetamide derivatives and assessed their efficacy against Candida auris, a significant pathogen resistant to multiple antifungals. The results indicated that compounds with similar structural features to 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFCs) from 0.97 to 3.9 μg/mL . These compounds disrupted the plasma membrane of C. auris, leading to apoptosis and cell cycle arrest.
Anticancer Activity
The anticancer properties of triazole-containing compounds have also been investigated. A series of studies reported that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 52 nM . The mechanism involved cell cycle arrest at the G2/M phase and disruption of tubulin polymerization, indicating potential for development as anticancer agents.
Immunomodulatory Effects
Immunomodulation is another area where triazole derivatives show promise. Some studies suggest that compounds like 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine can act as immunomodulators by influencing various immune pathways . This property could be beneficial in treating conditions characterized by immune dysregulation.
Summary of Biological Activities
Case Studies
A notable case study involved testing the antifungal activity of similar piperidine derivatives against clinical isolates of C. auris. The study confirmed that certain derivatives caused significant cell death and reduced fungal viability through mechanisms involving membrane disruption and apoptosis .
Another research effort focused on the anticancer properties of triazole derivatives in breast cancer models. The findings indicated that these compounds not only inhibited cell proliferation but also altered cell cycle dynamics significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
